Cas no 400752-98-9 (4-Chloro-3-nitro-1H-pyrazole)
4-Chloro-3-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-nitro-1H-pyrazole
- DB-395259
- MFCD01114991
- G89624
- KXSYKRYVQOBQJM-UHFFFAOYSA-N
- AKOS000304501
- EN300-76472
- CS-0217533
- F53530
- 1H-Pyrazole,4-chloro-3-nitro-(9CI)
- LS-05055
- 1H-pyrazole, 4-chloro-3-nitro-
- STK315861
- AKOS015921868
- DTXSID40343488
- AK-968/37166378
- 400752-98-9
- ALBB-016278
- 3-Nitro-4-chloropyrazole
- chloronitropyrazole
- AKOS025394673
- 4-Chloro-3-nitro-2H-pyrazole
- 4-chloro-5-nitro-1H-pyrazole
-
- MDL: MFCD01114991
- Inchi: 1S/C3H2ClN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
- InChI Key: KXSYKRYVQOBQJM-UHFFFAOYSA-N
- SMILES: ClC1C=NNC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 146.9835540g/mol
- Monoisotopic Mass: 146.9835540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 74.5Ų
4-Chloro-3-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026203-1g |
4-Chloro-3-nitro-1H-pyrazole |
400752-98-9 | 95% | 1g |
£85.00 | 2022-02-28 | |
| Fluorochem | 026203-2g |
4-Chloro-3-nitro-1H-pyrazole |
400752-98-9 | 95% | 2g |
£144.00 | 2022-02-28 | |
| Fluorochem | 026203-5g |
4-Chloro-3-nitro-1H-pyrazole |
400752-98-9 | 95% | 5g |
£287.00 | 2022-02-28 | |
| Alichem | A049002561-1g |
4-Chloro-3-nitro-1H-pyrazole |
400752-98-9 | 95% | 1g |
$385.20 | 2023-09-02 | |
| Alichem | A049002561-5g |
4-Chloro-3-nitro-1H-pyrazole |
400752-98-9 | 95% | 5g |
$940.90 | 2023-09-02 | |
| TRC | C611130-10mg |
4-chloro-3-nitro-1H-pyrazole |
400752-98-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611130-50mg |
4-chloro-3-nitro-1H-pyrazole |
400752-98-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C611130-100mg |
4-chloro-3-nitro-1H-pyrazole |
400752-98-9 | 100mg |
$ 160.00 | 2022-06-06 | ||
| Chemenu | CM122874-1g |
4-chloro-3-nitro-1H-pyrazole |
400752-98-9 | 95% | 1g |
$337 | 2021-08-05 | |
| Chemenu | CM122874-5g |
4-chloro-3-nitro-1H-pyrazole |
400752-98-9 | 95% | 5g |
$907 | 2021-08-05 |
4-Chloro-3-nitro-1H-pyrazole Suppliers
4-Chloro-3-nitro-1H-pyrazole Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-Chloro-3-nitro-1H-pyrazole
4-Chloro-3-nitro-1H-pyrazole: A Comprehensive Overview
4-Chloro-3-nitro-1H-pyrazole, identified by the CAS registry number 400752-98-9, is a heterocyclic aromatic compound that has garnered significant attention in various scientific and industrial domains. This compound, belonging to the pyrazole family, exhibits unique chemical properties due to its functional groups—specifically, the chlorine and nitro substituents attached to the pyrazole ring. The combination of these groups imparts distinctive reactivity and stability, making it a valuable molecule in research and development.
The structure of 4-Chloro-3-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, along with chlorine at position 4 and a nitro group at position 3. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which influence its electronic properties and reactivity. Recent studies have highlighted its potential in medicinal chemistry, where it serves as a building block for designing bioactive compounds targeting various diseases.
One of the most promising applications of 4-Chloro-3-nitro-1H-pyrazole lies in drug discovery. Researchers have explored its role as a precursor for synthesizing antifungal, anti-inflammatory, and anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in cancer progression. The nitro group's ability to undergo reduction reactions has been particularly useful in designing prodrugs that can be activated within the body, minimizing side effects.
In addition to its medicinal applications, 4-Chloro-3-nitro-1H-pyrazole has found utility in materials science. Its aromatic stability and functional group versatility make it an ideal candidate for constructing advanced materials such as organic semiconductors and coordination polymers. Recent advancements have shown that incorporating this compound into polymer frameworks can enhance electrical conductivity and thermal stability, opening avenues for its use in electronic devices.
The synthesis of 4-Chloro-3-nitro-1H-pyrazole typically involves multi-step processes that require precise control over reaction conditions. A common approach includes the nitration of chloropyrazoles followed by purification steps to isolate the desired product. Researchers have optimized these methods to improve yield and purity, ensuring scalability for industrial applications.
Safety considerations are paramount when handling 4-Chloro-3-nitro-1H-pyrazole. While it is not classified as a hazardous chemical under standard conditions, proper precautions should be taken due to its reactive nature. Storage in inert containers away from light and heat is recommended to maintain stability.
In conclusion, 4-Chloro-3-nitro-1H-pyrazole, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. Its role as a versatile building block in drug discovery and materials science underscores its significance in advancing modern technologies. As research progresses, new insights into its potential will undoubtedly emerge, further solidifying its importance in various fields. ]]>
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